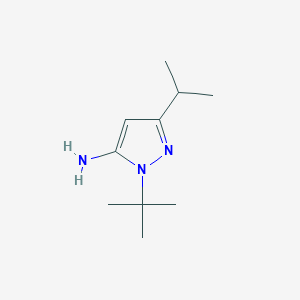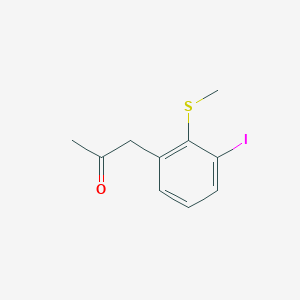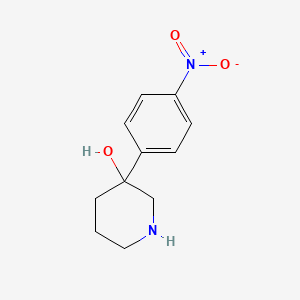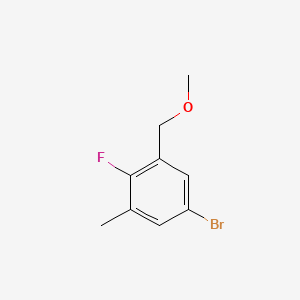
5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene is an aromatic compound characterized by the presence of bromine, fluorine, methoxymethyl, and methyl substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene typically involves multi-step reactions starting from commercially available precursors. One common route involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the methoxymethyl and methyl groups through alkylation reactions. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to achieve the desired substitutions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The use of environmentally friendly solvents and reagents is also a consideration in industrial production to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, organometallic compounds, and strong acids or bases.
Oxidation and Reduction: Reagents such as potassium permanganate, hydrogen peroxide, or sodium borohydride are often used.
Coupling Reactions: Palladium or nickel catalysts are typically employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl or polyaryl compounds.
Applications De Recherche Scientifique
5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the design and synthesis of novel materials with specific properties.
Chemical Biology: The compound is used in studies to understand biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. The pathways involved can include binding to active sites, inhibition of enzyme activity, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-fluoro-1-(methoxymethyl)-3-(trifluoromethyl)benzene
- 5-Bromo-2-fluoro-1-(methoxymethyl)-3-chlorobenzene
- 5-Bromo-2-fluoro-1-(methoxymethyl)-3-ethylbenzene
Uniqueness
5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms allows for selective substitution reactions, while the methoxymethyl and methyl groups provide additional sites for functionalization. This combination makes it a versatile compound for various applications in organic synthesis and beyond.
Propriétés
Formule moléculaire |
C9H10BrFO |
|---|---|
Poids moléculaire |
233.08 g/mol |
Nom IUPAC |
5-bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene |
InChI |
InChI=1S/C9H10BrFO/c1-6-3-8(10)4-7(5-12-2)9(6)11/h3-4H,5H2,1-2H3 |
Clé InChI |
VISOHASBRLTIRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1F)COC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





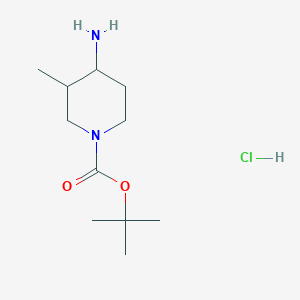
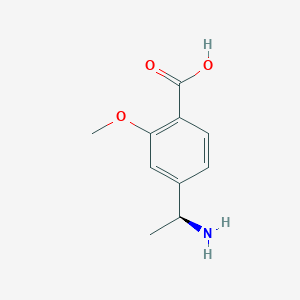
![2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid](/img/structure/B14037044.png)

